
4-(Bromomethyl)-N-(4-hydroxy-3,5-dimethylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-N-(4-hydroxy-3,5-dimethylphenyl)benzamide is an organic compound that features a bromomethyl group attached to a benzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-N-(4-hydroxy-3,5-dimethylphenyl)benzamide typically involves the bromination of a precursor compound. One common method is the bromination of N-(4-hydroxy-3,5-dimethylphenyl)benzamide using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the methyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-N-(4-hydroxy-3,5-dimethylphenyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom, forming a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile.
Oxidation: Products include ketones or aldehydes.
Reduction: The major product is the corresponding methyl derivative.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-N-(4-hydroxy-3,5-dimethylphenyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme interactions and inhibition due to its functional groups.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-N-(4-hydroxy-3,5-dimethylphenyl)benzamide involves its interaction with biological molecules. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Chloromethyl)-N-(4-hydroxy-3,5-dimethylphenyl)benzamide
- 4-(Fluoromethyl)-N-(4-hydroxy-3,5-dimethylphenyl)benzamide
- 4-(Iodomethyl)-N-(4-hydroxy-3,5-dimethylphenyl)benzamide
Uniqueness
4-(Bromomethyl)-N-(4-hydroxy-3,5-dimethylphenyl)benzamide is unique due to the presence of the bromomethyl group, which provides distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological interactions.
Eigenschaften
CAS-Nummer |
89519-13-1 |
|---|---|
Molekularformel |
C16H16BrNO2 |
Molekulargewicht |
334.21 g/mol |
IUPAC-Name |
4-(bromomethyl)-N-(4-hydroxy-3,5-dimethylphenyl)benzamide |
InChI |
InChI=1S/C16H16BrNO2/c1-10-7-14(8-11(2)15(10)19)18-16(20)13-5-3-12(9-17)4-6-13/h3-8,19H,9H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
REPHNHUCZIFARU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C)NC(=O)C2=CC=C(C=C2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


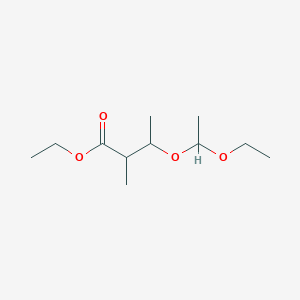
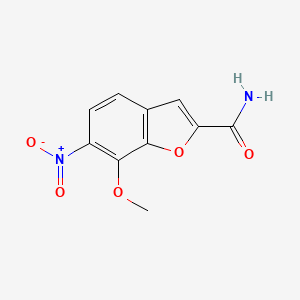
![N-Ethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14396546.png)

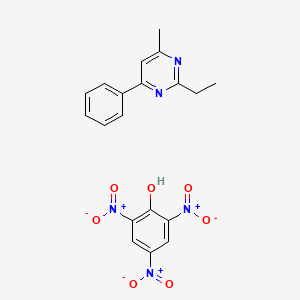

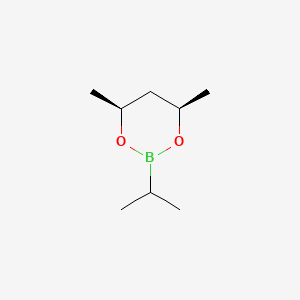
![Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14396572.png)
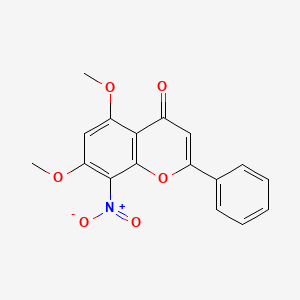
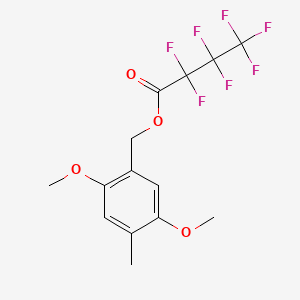
silane](/img/structure/B14396589.png)
![N,N-Dibenzyl-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea](/img/structure/B14396611.png)

![4-[1-(Propan-2-yl)aziridine-2-sulfonyl]morpholine](/img/structure/B14396623.png)
